molecular formula C9H9BrO B012630 (2S)-2-bromo-1-phenylpropan-1-one CAS No. 100679-76-3

(2S)-2-bromo-1-phenylpropan-1-one

Cat. No.: B012630
CAS No.: 100679-76-3
M. Wt: 213.07 g/mol
InChI Key: WPDWOCRJBPXJFM-ZETCQYMHSA-N
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Description

(2S)-2-Bromo-1-phenylpropan-1-one (CAS: Not explicitly provided in evidence; synonyms include α-bromopropiophenone and 2-bromopropiophenone ) is a chiral brominated aromatic ketone. Its molecular formula is C₉H₉BrO, featuring a phenyl group attached to a propan-1-one backbone with a bromine atom at the C2 position in the (S)-configuration.

Properties

CAS No.

100679-76-3

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(2S)-2-bromo-1-phenylpropan-1-one

InChI

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1

InChI Key

WPDWOCRJBPXJFM-ZETCQYMHSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)Br

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)Br

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)Br

Synonyms

1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Structure : Features a 4-methylphenyl group and a conjugated double bond at C2–C3 .
  • Key Differences :
    • The presence of a double bond increases electrophilicity at the α-carbon, enhancing reactivity in Michael additions.
    • The 4-methyl substituent on the phenyl ring may improve steric hindrance, reducing nucleophilic attack compared to the parent compound.
  • Applications: Limited data in evidence, but structural features suggest utility in crystallography and materials science .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one

  • Structure : Contains a methyl group at C2 and a 4-(methylsulfanyl)phenyl substituent .
  • The 4-(methylsulfanyl) group introduces electron-donating properties, altering electronic distribution and solubility.

5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide

  • Structure : A sulfonamide derivative with a methoxy group at the 2-position of the benzene ring .
  • Key Differences :
    • The sulfonamide group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • The methoxy group directs electrophilic substitution to specific positions on the aromatic ring.
  • Applications: Potential use in pharmaceuticals due to sulfonamide’s bioactivity .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Reactivity Features Applications References
(2S)-2-Bromo-1-phenylpropan-1-one Phenyl, C2-Br (S-configuration) C₉H₉BrO High electrophilicity at C2 Neuroprotective agents, antifungals
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one 4-Methylphenyl, C2–C3 double bond C₁₆H₁₃BrO Conjugated system enhances reactivity Crystallography, materials science
2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one C2-CH₃, 4-(methylsulfanyl)phenyl C₁₁H₁₃BrOS Reduced steric accessibility Sulfonamide drug precursors
5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide Methoxy, sulfonamide groups C₁₀H₁₂BrNO₄S Enhanced solubility and bioactivity Pharmaceuticals

Research Findings and Trends

  • Reactivity : The (2S)-enantiomer’s stereochemistry is critical for asymmetric synthesis, while racemic mixtures (e.g., ’s R/S forms) may exhibit reduced specificity in biological systems.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br) increase electrophilicity, whereas electron-donating groups (e.g., methylsulfanyl) modulate reaction pathways .
  • Biological Activity : Brominated ketones are prioritized in drug discovery for their ability to undergo nucleophilic substitution, enabling covalent binding to biological targets .

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